![molecular formula C8H10N2 B2898090 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine CAS No. 2253639-42-6](/img/structure/B2898090.png)

3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

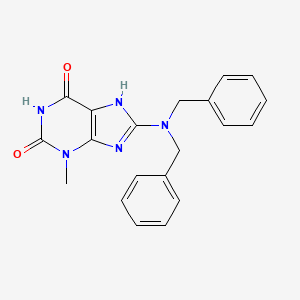

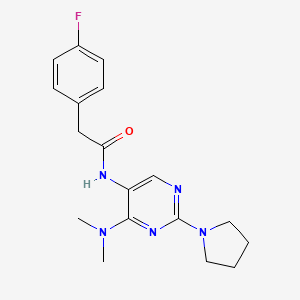

“3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are nitrogen-containing heterocycles that have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in various studies . These methods often involve multi-step processes and utilize a variety of starting materials. The exact method of synthesis can vary depending on the specific pyrrolopyridine derivative being synthesized .Molecular Structure Analysis

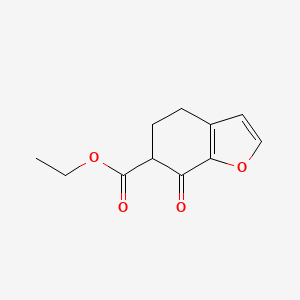

The molecular structure of “this compound” consists of a pyrrole ring fused with a pyridine ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Pyrrolopyridine derivatives have been found to exhibit a variety of chemical reactions . These reactions often involve the nitrogen atoms in the pyrrole and pyridine rings and can result in the formation of a wide range of products .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques . These properties can include factors such as molecular weight, solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación

Physical and Structural Studies

Research has focused on understanding the physical and structural properties of compounds similar to 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. For instance, studies on 3-hydroxy-2-methyl-4(1H)-pyridinones have provided insights into their crystalline structures and molecular bonding, emphasizing the importance of hydrogen bonding to their solubility and stability (Nelson et al., 1988).

Catalytic Methods and Chemical Synthesis

The development of new catalytic methods for modifying pyridines, including methylation techniques that utilize feedstock chemicals like methanol and formaldehyde, has been a significant area of research. These methods facilitate the direct introduction of methyl groups onto the aromatic ring, demonstrating the interplay between aromatic and non-aromatic compounds in chemical reactions (Grozavu et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds such as pyrrolopyrazine derivatives have shown inhibitory effects against fms kinase , which plays a crucial role in cell growth and differentiation.

Mode of Action

For instance, similar compounds have been shown to inhibit kinase activity, which can disrupt signal transduction pathways and affect cellular functions .

Biochemical Pathways

Related compounds have been shown to affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways . These pathways are involved in regulating various cellular processes, including cell proliferation, migration, and angiogenesis .

Result of Action

Similar compounds have shown potential antileishmanial activity, demonstrating significant inhibition in liver and spleen parasite burden .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-3,5-6,10H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZVHVWDHNSVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2898014.png)

![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2898021.png)

![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)

![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)